6-Benzyl-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
6-Benzyl-3-(3-methyl-2-thienyl)[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a phthalazine ring, along with benzyl and thienyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3-(3-methyl-2-thienyl)[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with phthalic anhydride to form the triazolophthalazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3-(3-methyl-2-thienyl)[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and thienyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thienyl group.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups at the benzyl or thienyl positions
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 6-Benzyl-3-(3-methyl-2-thienyl)[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities.
Phthalazine: The parent compound of the triazolophthalazine class.
Benzylthiophene: A compound with a similar thienyl and benzyl structure
Uniqueness
6-Benzyl-3-(3-methyl-2-thienyl)[1,2,4]triazolo[3,4-a]phthalazine is unique due to its fused triazole-phthalazine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H16N4S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
6-benzyl-3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C21H16N4S/c1-14-11-12-26-19(14)21-23-22-20-17-10-6-5-9-16(17)18(24-25(20)21)13-15-7-3-2-4-8-15/h2-12H,13H2,1H3 |
InChI Key |
RGNMQLJRVAQXRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)CC5=CC=CC=C5 |
Origin of Product |
United States |
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